
2-Chloro-5-(4-methoxy-3-trifluoromethylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% (2C5M3TFPP-95%) is a phenolic compound that has been studied for its potential applications in scientific research. It is a white crystalline solid with a molecular weight of 291.59 g/mol and a melting point of 158℃. The compound is soluble in most organic solvents and has a wide range of uses in the laboratory.
Mécanisme D'action
2C5M3TFPP-95% acts as an electrophile in organic reactions. It can react with nucleophiles such as amines and alcohols to form products such as amides and esters. It can also react with carbon nucleophiles such as alkynes and alkenes to form products such as nitriles and ethers.
Biochemical and Physiological Effects
2C5M3TFPP-95% has not been studied for its biochemical and physiological effects. However, it is known to be a relatively non-toxic compound and is not known to have any adverse effects on humans or animals.
Avantages Et Limitations Des Expériences En Laboratoire
2C5M3TFPP-95% has several advantages for use in laboratory experiments. It is a relatively non-toxic compound and is stable at room temperature. It is also soluble in most organic solvents, making it easy to use in many reactions. Additionally, it is relatively inexpensive compared to other reagents. However, the compound is sensitive to air and light and must be stored in a dry, dark place.
Orientations Futures
Future research on 2C5M3TFPP-95% could focus on its potential applications in the synthesis of other biologically active compounds, as well as its potential use in the synthesis of polymers. Additionally, further research could be conducted to investigate its biochemical and physiological effects. Finally, further research could be conducted to improve the synthesis method of the compound and to develop new methods for its use in laboratory experiments.
Méthodes De Synthèse
2C5M3TFPP-95% can be synthesized using a two-step process. In the first step, 4-methoxy-3-trifluoromethylphenol (MTF) is reacted with 2-chloro-5-chloromethylphenol (CMC) in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. In the second step, the resulting product is treated with an aqueous solution of sodium hydroxide to form the desired compound.
Applications De Recherche Scientifique
2C5M3TFPP-95% has been studied for its potential applications in scientific research. It has been used as a reagent in the synthesis of various biologically active compounds, such as 5-aminolevulinic acid and its derivatives, which have potential applications in the treatment of various diseases. It is also used as a catalyst in the synthesis of various organic compounds, such as esters, amides, and nitriles. Additionally, the compound has been used in the synthesis of various polymers, such as polyurethanes and polycarbonates.
Propriétés
IUPAC Name |
2-chloro-5-[4-methoxy-3-(trifluoromethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3O2/c1-20-13-5-3-8(6-10(13)14(16,17)18)9-2-4-11(15)12(19)7-9/h2-7,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZUREZNGKOTBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=C(C=C2)Cl)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80686189 |
Source


|
| Record name | 4-Chloro-4'-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(4-methoxy-3-trifluoromethylphenyl)phenol | |
CAS RN |
1261899-83-5 |
Source


|
| Record name | 4-Chloro-4'-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382112.png)


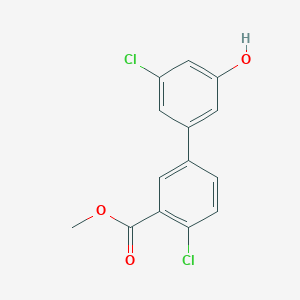
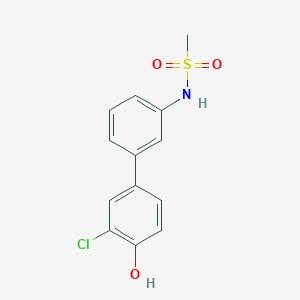

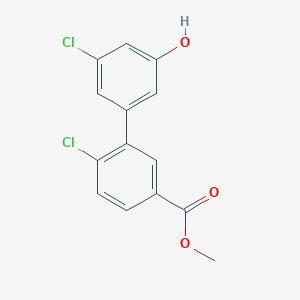
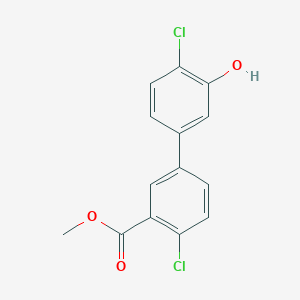


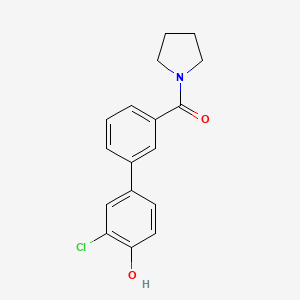

![2-Chloro-4-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382186.png)
